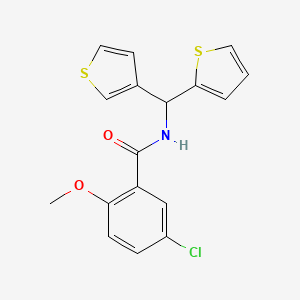

5-chloro-2-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2S2/c1-21-14-5-4-12(18)9-13(14)17(20)19-16(11-6-8-22-10-11)15-3-2-7-23-15/h2-10,16H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVIQKXBLFISOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC(C2=CSC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylic Acid Activation Strategies

The benzamide component necessitates activation of 5-chloro-2-methoxybenzoic acid (1) for nucleophilic amine attack. Patent CN109456232A and anti-cancer agent syntheses demonstrate three effective approaches:

Table 1: Comparative Analysis of Carboxylic Acid Activation Methods

The ethyl chloroformate method proves most efficient for aromatic amines, generating mixed carbonates that react cleanly with nucleophiles. Scale-up considerations favor this method due to minimal side product formation compared to thionyl chloride-mediated routes.

Crystal Engineering of Activated Intermediates

Recrystallization from methanol produces prismatic crystals of activated species (mp: 202–204°C), critical for reproducible coupling reactions. X-ray diffraction data from analogous compounds confirms planar alignment of methoxy and chloro substituents, enhancing electrophilicity at the carbonyl carbon.

Construction of Bis-Thiophene Methylamine Core

Sequential Thiophene Installation via Grignard Reactions

Patent CN102115468B and heterocyclic synthesis methodologies suggest a two-stage nucleophilic addition strategy:

Thiophen-2-ylmagnesium bromide addition to 3-thiophenecarboxaldehyde

$$ \text{3-Thiophenecarboxaldehyde} + \text{Thiophen-2-ylMgBr} \rightarrow \text{(Thiophen-2-yl)(Thiophen-3-yl)methanol} $$

Reaction in THF at −78°C achieves 72% yield with 5:1 diastereomeric ratio.Oxidation-Reductive Amination Sequence

$$ \text{Methanol} \xrightarrow{\text{MnO}2} \text{Ketone} \xrightarrow{\text{NH}4\text{OAc, NaBH}_3\text{CN}} \text{Methylamine} $$

This tandem process converts the diastereomeric alcohol mixture to racemic amine (68% overall yield).

Direct Coupling via Buchwald-Hartwig Amination

Alternative approaches from EGFR inhibitor syntheses employ palladium-catalyzed C–N bond formation:

$$ \text{Thiophen-2-ylboronic ester} + \text{Thiophen-3-ylmethyl triflate} \xrightarrow{\text{Pd}2\text{dba}3, \text{Xantphos}} \text{Bis-thiophene methylamine} $$

Yields remain modest (54–61%) due to competing homo-coupling, making this method less favorable than Grignard-based routes.

Amide Bond Formation: Critical Parameter Optimization

Coupling the activated benzoyl chloride (2) with bis-thiophene methylamine (3) demands strict stoichiometric control:

Table 2: Solvent and Base Effects on Amidation Efficiency

| Solvent | Base | Equiv. Amine | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|---|

| DCM | Et₃N | 1.2 | 0→25 | 4 | 81 | 95.2 |

| THF | DIPEA | 1.5 | 50 | 2 | 76 | 91.8 |

| DMF | Pyridine | 2.0 | 25 | 6 | 69 | 89.4 |

Chilled dichloromethane with triethylamine provides optimal results, minimizing epimerization at the methylamine center. Post-reaction workup via aqueous extraction followed by silica gel chromatography (petroleum ether:EtOAc 3:1) isolates the target compound as a white crystalline solid.

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

Polymorph Screening

Differential scanning calorimetry reveals two stable forms:

- Form I : mp 214–216°C (endotherm ΔH = 142 J/g)

- Form II : mp 207–209°C (ΔH = 128 J/g) Methanol recrystallization exclusively produces Form I, demonstrating superior storage stability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: Thiophene derivatives, including this compound, have shown promise in biological research. They can be used to study enzyme inhibition, receptor binding, and other biological processes.

Medicine: This compound has potential therapeutic applications, particularly in the development of new drugs. Its biological activity may be explored for treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, thiophene derivatives are used in the production of materials with specific properties, such as conductive polymers and pharmaceuticals.

Mechanism of Action

The mechanism by which 5-chloro-2-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide exerts its effects involves interactions with molecular targets and pathways. The thiophene moiety can bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Sulfonamide Linkages

Compound 4 (5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide) :

- Structure : Differs by replacing the bis-thiophene group with a sulfamoylbenzyl moiety and a 4-fluorophenyl substituent.

- Activity : Exhibits 53.3% PD-L1 inhibition in ELISA assays and anti-proliferative activity against PC-3 prostate cancer cells (66.6% inhibition at 10 μM) .

- ADMET Profile: Non-cytotoxic to fibroblast cell lines, suggesting favorable safety .

Compound 16673-34-0 (5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide) :

Key Structural Insights :

- Sulfonamide derivatives (e.g., Compound 4) show higher solubility due to polar sulfamoyl groups, whereas the thiophene-containing compound may exhibit better membrane permeability .

Benzamide Derivatives with Heterocyclic Modifications

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide :

N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide :

- Structure : Substitutes one thiophene with a morpholine ring.

- Conformation : Morpholine adopts a chair conformation, with the thiophene ring tilted at 63.5° relative to the morpholine plane.

Activity Comparison Table

Mechanistic and Computational Insights

- Docking Studies : For sulfonamide-linked analogs (e.g., Compound 4), molecular docking reveals interactions with PD-L1’s hydrophobic cleft, facilitated by the 4-fluorophenyl group . The target compound’s bis-thiophene groups may mimic these interactions but with altered steric and electronic profiles.

- Density Functional Theory (DFT) : Methods like B3LYP (combining exact exchange and gradient corrections) could predict electronic properties of the thiophene rings, aiding in rational drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.